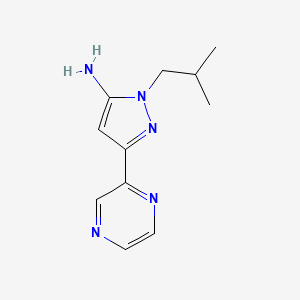

1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine

Description

Properties

Molecular Formula |

C11H15N5 |

|---|---|

Molecular Weight |

217.27 g/mol |

IUPAC Name |

2-(2-methylpropyl)-5-pyrazin-2-ylpyrazol-3-amine |

InChI |

InChI=1S/C11H15N5/c1-8(2)7-16-11(12)5-9(15-16)10-6-13-3-4-14-10/h3-6,8H,7,12H2,1-2H3 |

InChI Key |

PKANWFITDMIMLK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN1C(=CC(=N1)C2=NC=CN=C2)N |

Origin of Product |

United States |

Preparation Methods

Direct Preparation from Primary Amines and Diketones

A recent method reported by Khoroshilov et al. (2021) describes a fast, straightforward synthesis of N-alkyl and N-aryl pyrazoles directly from primary aliphatic or aromatic amines and diketones using an electrophilic amination reagent (O-(4-nitrobenzoyl)hydroxylamine) under mild conditions without metals or inorganic reagents. This procedure involves mixing the primary amine (e.g., isobutylamine), a 1,3-diketone, and the amination reagent at 0 °C followed by heating to around 85 °C for 1.5 hours, yielding N-substituted pyrazoles with moderate yields (38-44%) after chromatographic purification.

| Parameter | Condition/Result |

|---|---|

| Starting amine | Isobutylamine (primary aliphatic) |

| 1,3-Diketone | Suitable diketone for pyrazole ring formation |

| Amination reagent | O-(4-nitrobenzoyl)hydroxylamine |

| Solvent | DMF |

| Temperature | 0 °C initial mixing, then 85 °C |

| Reaction time | 1.5 hours |

| Yield | ~38-44% isolated yield |

This method is advantageous due to its simplicity, short reaction time, and absence of metals, making it practical for preparing N-isobutyl substituted pyrazoles, which can be further functionalized at the 3-position with pyrazin-2-yl groups through cross-coupling or condensation reactions.

Multi-Step Synthesis via Hydrazine Derivatives and β-Ketonitriles

Another approach involves the condensation of 2-hydrazinylpyrazine with β-ketonitrile derivatives to form 3-substituted pyrazol-5-amines. For example, the synthesis of 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine involves refluxing 2-hydrazinylpyridine with 3-oxo-3-(ferrocenyl)propanenitrile in ethanol for 48 hours, followed by purification via column chromatography to isolate the pyrazole product. By analogy, 3-(pyrazin-2-yl) substitution can be introduced via similar condensation with an appropriate pyrazinyl-substituted β-ketonitrile.

| Step | Reagents/Conditions |

|---|---|

| Hydrazine derivative | 2-hydrazinylpyrazine |

| β-Ketonitrile derivative | 3-oxo-3-(pyrazin-2-yl)propanenitrile (hypothetical) |

| Solvent | Ethanol |

| Reaction conditions | Reflux, 48 hours |

| Purification | Column chromatography (SiO2, EtOAc/PhMe) |

| Yield | Low to moderate (example: 2% for ferrocenyl analog) |

This method allows installation of the pyrazin-2-yl substituent at C3 and the amino group at C5 during ring formation, with the N1 position available for subsequent alkylation or direct use if the hydrazine is N-substituted.

Alkylation of 5-Aminopyrazoles

If the pyrazole core with 3-(pyrazin-2-yl) and 5-amino substituents is prepared first, N1-alkylation with isobutyl halides or sulfonates under basic conditions can be employed to install the isobutyl group. This step often requires careful control to avoid N2 alkylation or over-alkylation.

Comparative Analysis of Preparation Methods

Summary and Recommendations

The direct preparation from primary amines and diketones using electrophilic amination reagents is the most practical and efficient approach for synthesizing N-isobutyl substituted pyrazoles, including 1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine, with moderate yields and operational simplicity.

For introducing the 3-(pyrazin-2-yl) substituent , condensation of hydrazinylpyrazine derivatives with pyrazinyl β-ketonitriles under reflux is a viable albeit slower method, potentially requiring optimization to improve yield.

Subsequent N1-alkylation can be employed if the pyrazole core is synthesized first without the isobutyl group, using standard alkylation chemistry.

Emerging multicomponent and green chemistry methods offer alternative routes but may require adaptation for this specific substitution pattern.

Chemical Reactions Analysis

1-Isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for substitution reactions include halogens and nucleophiles.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds using palladium catalysts.

Scientific Research Applications

1-Isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine has a wide range of applications in scientific research, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery and development.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of pyrazol-5-amine derivatives are highly dependent on substituents at the 1- and 3-positions. Key analogs include:

Substituent Impact :

- Pyrazine vs. Pyridine : Pyrazin-2-yl substituents (e.g., in compounds ) often exhibit superior enzyme inhibition compared to pyridin-3-yl analogs. For instance, thrombin inhibition IC₅₀ values for pyrazine-containing compounds (e.g., 16 nM) are significantly lower than those with pyridine (419 nM) .

- However, excessive bulk may sterically hinder target binding .

Anticancer Potential

- Pyrazine Derivatives : Compounds with pyrazin-2-yl groups, such as 1-(4-methoxyphenyl)-3-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-5-amine, showed antiproliferative activity against MCF-7 cells (IC₅₀ = 16.6–19.3 µg/mL) . The pyrazine ring likely contributes to DNA intercalation or kinase inhibition.

Thrombin Inhibition

- Substituents at the 3-position critically influence activity. For example:

Physical and Spectroscopic Properties

- Molecular Weight and Solubility :

- NMR Data : DFT studies on analogs like 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine predict ¹H- and ¹³C-NMR chemical shifts, aiding structural characterization .

Biological Activity

1-Isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound possesses unique structural features, including an isobutyl group and a pyrazinyl moiety, which may enhance its interaction with various biological targets. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and molecular weight of approximately 203.24 g/mol. Its structure includes:

- Pyrazole ring : A five-membered ring containing two nitrogen atoms.

- Pyrazine moiety : A six-membered aromatic ring also containing two nitrogen atoms.

- Isobutyl group : A branched alkyl group that may influence lipophilicity and biological interactions.

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. Studies have shown that compounds with similar structures can inhibit various kinases involved in cancer progression, such as BRAF(V600E) and EGFR . The mechanism typically involves the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Anti-inflammatory Effects

The presence of nitrogen-containing heterocycles like pyrazoles is associated with anti-inflammatory activities. Compounds in this class have been shown to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). For instance, derivatives have demonstrated efficacy in reducing nitric oxide production and pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications for inflammatory diseases .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. Pyrazole derivatives are known to exhibit antibacterial and antifungal effects, likely due to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways . In particular, studies have reported moderate to excellent antifungal activities against various phytopathogenic fungi.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrazole Ring : This can be achieved through the condensation of hydrazine with a suitable carbonyl compound.

- Introduction of the Pyrazinyl Group : Often accomplished via coupling reactions using pyrazinyl boronic acids or halides.

- Alkylation with Isobutyl Group : This step can involve the use of isobutyl halides or Grignard reagents under controlled conditions.

Case Studies

Several studies have explored the biological activity of pyrazole derivatives:

- Antitumor Studies : A study demonstrated that pyrazole derivatives significantly inhibited the growth of breast cancer cell lines (MCF-7 and MDA-MB-231) when combined with doxorubicin, showcasing a synergistic effect that enhances cytotoxicity .

- Anti-inflammatory Research : Another study highlighted a specific pyrazole derivative's ability to reduce LPS-induced TNF-alpha production in macrophages, indicating its potential as an anti-inflammatory agent .

- Antimicrobial Testing : In vitro assays showed that certain pyrazole derivatives exhibited strong inhibitory effects against various bacterial strains, suggesting their utility in developing new antimicrobial agents .

Q & A

Q. What are the established synthetic routes for 1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine, and what reaction conditions optimize yield?

The synthesis typically involves nucleophilic substitution or condensation reactions. A common approach is reacting a pyrazole precursor (e.g., 5-aminopyrazole) with isobutyl halides and pyrazine derivatives under basic conditions (e.g., NaOH/K₂CO₃). Key parameters include:

- Temperature : 60–80°C for optimal reactivity without side reactions.

- Catalyst : Use of phase-transfer catalysts (e.g., TBAB) to enhance reaction rates in biphasic systems.

- Solvent : Polar aprotic solvents like DMF or acetonitrile improve solubility of intermediates .

Q. How can structural confirmation be achieved for this compound?

A multi-technique approach is recommended:

- NMR : H and C NMR to confirm substituent positions (e.g., isobutyl CH₂ groups at δ 1.8–2.2 ppm, pyrazine protons at δ 8.3–8.7 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 260.142).

- HPLC : Purity >95% with reverse-phase C18 columns (acetonitrile/water gradient) .

Q. What structural features contribute to its biological activity?

The pyrazine ring enhances π-π stacking with biological targets, while the isobutyl group improves lipophilicity and membrane permeability. The pyrazole core acts as a hydrogen bond donor/acceptor, critical for enzyme inhibition (e.g., kinase targets) .

Advanced Research Questions

Q. How can synthetic scalability be improved without compromising purity?

- Flow Chemistry : Continuous flow systems reduce reaction time and improve heat management.

- Microwave Assistance : Accelerates condensation steps (e.g., 30 minutes vs. 6 hours under conventional heating).

- Workup Optimization : Liquid-liquid extraction with ethyl acetate/water minimizes byproduct retention .

Q. What analytical challenges arise in distinguishing this compound from structurally similar analogs?

- Chromatographic Co-elution : Use UPLC-MS/MS with tandem columns (e.g., HILIC and C18) to resolve co-eluting isomers.

- Crystallography : Single-crystal X-ray diffraction confirms absolute configuration, differentiating it from analogs with substituent positional variations .

Q. What mechanisms underlie its interaction with biological targets?

Molecular docking studies suggest:

- Kinase Inhibition : The pyrazine ring occupies the ATP-binding pocket, while the pyrazole NH forms hydrogen bonds with catalytic lysine residues (e.g., in JAK2).

- Receptor Antagonism : Isobutyl groups engage in hydrophobic interactions with allosteric sites in GPCRs. Validate via SPR (surface plasmon resonance) binding assays .

Q. How do substituent modifications affect its structure-activity relationship (SAR)?

- Pyrazine Substitutions : Fluorination at the 2-position increases metabolic stability (t₁/₂ from 2h to 6h in microsomal assays).

- Isobutyl Replacement : Cyclopropylmethyl groups reduce logP by 0.5 units, enhancing aqueous solubility but decreasing membrane permeability. Quantitative SAR (QSAR) models predict optimal substituent bulkiness (e.g., TPSA < 80 Ų) .

Q. What strategies resolve contradictory bioactivity data across studies?

Q. Can this compound exhibit synergistic effects with other therapeutics?

In cancer models, it synergizes with DNA-damaging agents (e.g., cisplatin) by inhibiting repair kinases. Test via Chou-Talalay combination index (CI < 1 indicates synergy) using MTT assays .

Q. What computational tools predict its pharmacokinetic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.